molecular formula C15H17NO3 B261728 1-Amino-3-(3-phenoxyphenoxy)-2-propanol

1-Amino-3-(3-phenoxyphenoxy)-2-propanol

Cat. No. B261728
M. Wt: 259.3 g/mol
InChI Key: YZSSPHVEDQQACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3-phenoxyphenoxy)-2-propanol, also known as PPAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that belongs to the family of phenylpropylamines. It was first synthesized in the 1940s, and its chemical structure has been extensively studied since then.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is not fully understood. However, it has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol works by increasing the levels of dopamine and norepinephrine in the brain. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to have anti-inflammatory and neuroprotective properties. It has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol can protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-Amino-3-(3-phenoxyphenoxy)-2-propanol has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified through recrystallization. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is also stable and can be stored for long periods without degradation. However, 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. One direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of depression and other mood disorders. Another direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol involves the reaction of 3-phenoxyphenol with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization to obtain pure 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. This synthesis method has been modified over the years to improve the yield and purity of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol.

Scientific Research Applications

1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function.

properties

Product Name

1-Amino-3-(3-phenoxyphenoxy)-2-propanol

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

1-amino-3-(3-phenoxyphenoxy)propan-2-ol

InChI

InChI=1S/C15H17NO3/c16-10-12(17)11-18-14-7-4-8-15(9-14)19-13-5-2-1-3-6-13/h1-9,12,17H,10-11,16H2

InChI Key

YZSSPHVEDQQACW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OCC(CN)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.